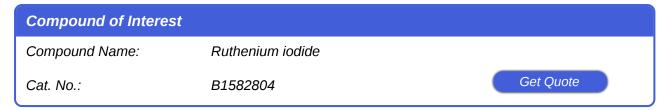


Theoretical DFT Studies on Ruthenium Iodide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of theoretical Density Functional Theory (DFT) studies on **ruthenium iodide** complexes. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development by summarizing key computational data, detailing experimental methodologies, and visualizing complex relationships to facilitate a deeper understanding of the subject.

Introduction to Ruthenium Iodide Complexes

Ruthenium iodide compounds, particularly Ruthenium(III) iodide (RuI3), are inorganic compounds that serve as important precursors and catalysts in various chemical transformations.[1][2] RuI3 is a black solid with a hexagonal crystal structure and is sparingly soluble in water.[1] Its molecular formula is RuI3, with a molecular weight of approximately 481.78 g/mol .[3][4][5] The interest in ruthenium complexes, including those with iodide ligands, extends to fields such as catalysis for olefin metathesis and the development of photosensitizers and anticancer agents.[6][7][8] Computational chemistry, particularly DFT, has become an indispensable tool for elucidating the electronic structure, reactivity, and spectroscopic properties of these complexes, guiding experimental efforts in catalyst design and drug discovery.[9][10]

Computational Methodologies in DFT Studies



The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. Various combinations have been employed to study ruthenium complexes, reflecting the computational challenges posed by transition metals with their nearly degenerate electronic states.[11]

A common approach for studying ruthenium complexes involves the B3LYP functional.[12] For instance, in the study of bimetallic ruthenium mixed-valence systems, a standard B3LYP/LanL2DZ methodology, including the Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM) for solvent effects, has been shown to reproduce experimental electronic and vibrational spectra effectively.[12]

Other studies have compared the performance of different basis sets for ruthenium complexes. For example, a comparative DFT study on a ruthenium complex found that the computationally cheaper 3-21G basis set unexpectedly showed the best performance when compared to X-ray data, outperforming more expensive basis sets like Sapporo non-relativistic SPK DZP.[11] For more complex analyses, such as those involving C-H activation, density functional calculations have been performed at the B3LYP-D3+IDSCRF/TZP-DKH(-dfg) level of theory.[13]

The choice of computational method is critical and should be validated against experimental data whenever possible to ensure the reliability of the theoretical predictions.

Quantitative Data from DFT Studies

DFT calculations provide a wealth of quantitative data that is crucial for understanding the properties of **ruthenium iodide** complexes. This data includes geometric parameters, energetic properties, and spectroscopic information.

Table 1: Calculated Geometric Parameters for a Representative Ruthenium Complex



Paramete r	Basis Set: Sapporo	Basis Set: SBKJ	Basis Set: 3- 21G	Basis Set: STO3G	Basis Set: STO6G	X-ray Data
Bond Lengths (Å)						
Ru25-C2	2.365	2.309	2.400	2.310	2.548	2.345
Ru25-C48	2.280	2.240	2.281	1.578	1.638	2.241
Ru25-Cl32	2.449	2.430	2.427	1.679	1.752	2.413
Ru25-Si27	2.374	2.341	2.307	1.767	1.833	2.315
Si27-Cl29	2.105	2.093	2.066	2.044	2.043	2.089
P26-C33	1.875	1.861	1.852	1.884	1.913	1.861
P26-C46	1.841	1.820	1.821	1.857	1.859	1.822
Bond Angles (°)						
Data not available in the provided search results.	_					

This data is for the complex (pentamethylcyclopentadienyl)(diisopropylmethylphosphine) (chloro)(trichlorosilyl)ruthenium hydride and is presented to illustrate the type of data obtained from comparative DFT studies.[11]

Table 2: Calculated Energetic Properties



Property	Value	Method	Reference
Complexation Energies	-35 to -71 kcal/mol	M05-2X/DGDZVP	[14]
Gibbs Free Energy Barriers	1.6 to 1.9 kcal/mol	M05-2X/DGDZVP	[14]

Experimental Protocols

The synthesis and characterization of **ruthenium iodide** complexes are crucial for validating computational models and for their practical applications.

Synthesis of Ruthenium(III) Iodide (RuI₃)

Several methods can be used to prepare Ruthenium(III) iodide:[1]

- Reaction with Hydroiodic Acid: The reaction of ruthenium tetroxide with an excess of aqueous hydroiodic acid.
 - RuO₄ + excess HI → RuI₃
- Thermal Decomposition: The thermal decomposition of pentaammineruthenium(III) iodide.
 - Ru(NH₃)₅I₃ → RuI₃ + 5NH₃
- Salt Metathesis: The reaction of hydrated ruthenium(III) chloride with potassium iodide in an aqueous solution.[1]
 - o RuCl₃·xH₂O + 3Kl → Rul₃ + 3KCl + xH₂O
- Direct Combination of Elements: This method has been reported to be successful under specific conditions (350 °C), but not under others (500 °C and 20 atm).[1]
 - o 2Ru + 3I₂ → 2RuI₃

Synthesis of (η⁶-p-cymene)RuI₂(P{OCH₂}₃CEt)



A study on p-cymene **ruthenium iodide** complexes involved the synthesis of (η^6 -p-cymene)Rul₂(P{OCH₂}₃CEt) (complex 2).[15] This complex was subsequently phenylated to produce (η^6 -p-cymene)RuPh(I)(P{OCH₂}₃CEt) (complex 6).[15]

Characterization Techniques

A comprehensive characterization of newly synthesized ruthenium complexes is essential. Techniques employed include:[7]

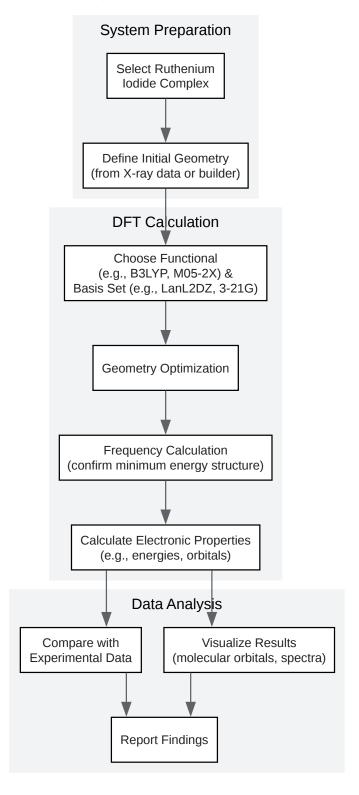
- Elemental Analysis (Carbon, Hydrogen, Nitrogen)
- Proton Nuclear Magnetic Resonance (¹H-NMR) and COSY ¹H-¹H
- High-Resolution Mass Spectrometry (ESI)
- Thermogravimetry
- Single-Crystal X-ray Diffraction

Visualizing Computational and Experimental Workflows

Diagrams are powerful tools for illustrating complex workflows and relationships in both computational and experimental research.



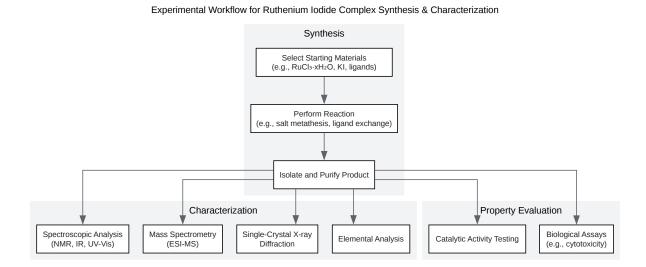
General Computational Workflow for DFT Studies



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Caption: A generalized workflow for performing DFT studies on ruthenium iodide complexes.





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Caption: A typical experimental workflow for the synthesis and analysis of **ruthenium iodide** complexes.

Conclusion

Theoretical DFT studies are a cornerstone of modern research into **ruthenium iodide** complexes. They provide invaluable insights into the electronic and geometric structures, which in turn dictate the reactivity and potential applications of these compounds. This guide has summarized the key computational methodologies, presented quantitative data, and outlined experimental protocols to provide a comprehensive resource for researchers. The synergy between computational and experimental approaches, as visualized in the provided workflows, is critical for advancing the design of novel ruthenium-based catalysts and therapeutics.



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